REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[c:11]1[cH:12][c:13]([O:29][CH3:30])[c:14]([NH:17][c:18]2[n:19][cH:20][c:21]([C:25]([F:26])([F:27])[F:28])[c:22]([Cl:24])[n:23]2)[cH:15][cH:16]1.[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[H:31][H:32].[OH-:38].[OH-:40].[Pd+2:39]>>[O:8]=[C:9]([OH:10])[c:11]1[cH:12][c:13]([O:29][CH3:30])[c:14]([NH:17][c:18]2[n:19][cH:20][c:21]([C:25]([F:26])([F:27])[F:28])[c:22]([Cl:24])[n:23]2)[cH:15][cH:16]1
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Name
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COc1cc(C(=O)OCc2ccccc2)ccc1Nc1ncc(C(F)(F)F)c(Cl)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)OCc2ccccc2)ccc1Nc1ncc(C(F)(F)F)c(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
|
|
Type
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product
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Smiles
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COc1cc(C(=O)O)ccc1Nc1ncc(C(F)(F)F)c(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |